molecular formula C27H24N2O4 B8262872 D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl-

D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl-

Cat. No.: B8262872
M. Wt: 440.5 g/mol
InChI Key: XLKFSFRZGVTQNQ-RUZDIDTESA-N
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Description

D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- (CAS: 136554-94-4) is a synthetic derivative of D-tryptophan, a non-natural enantiomer of the essential amino acid tryptophan. This compound is characterized by the presence of a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group on the amino terminus and a methyl substituent at the 5-position of the indole ring (Figure 1). The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation, enabling selective deprotection under mild basic conditions .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-10-11-24-22(12-16)17(14-28-24)13-25(26(30)31)29-27(32)33-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKFSFRZGVTQNQ-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed C–H Activation

A groundbreaking approach involves Pd(II)-catalyzed β-methyl C(sp³)–H monoarylation of alanine, as demonstrated in the total synthesis of tryprostatin A and related indole alkaloids. This method enables direct functionalization of alanine’s methyl group, bypassing traditional halogenation or pre-functionalized intermediates.

Key Steps :

  • β-Methyl C(sp³)–H Arylation : Alanine is treated with a Pd(II) catalyst (e.g., Pd(OAc)₂) and a directing group (e.g., 8-aminoquinoline) to facilitate coupling with a 5-methylindole-derived aryl iodide. This step forms the D-tryptophan skeleton with high enantiomeric excess.

  • Deprotection and Cyclization : Subsequent removal of the directing group and intramolecular cyclization yields 5-methyl-D-tryptophan.

Advantages :

  • High atom economy (avoids pre-functionalized reagents).

  • Enantioselectivity >98% ee.

  • Scalable to multigram quantities (25% overall yield reported for analogous Trp derivatives).

Limitations :

  • Requires specialized ligands and anhydrous conditions.

  • Sensitivity to oxygen and moisture necessitates inert atmosphere handling.

Fmoc Protection of 5-Methyl-D-Tryptophan

Introducing the Fmoc group to the α-amino group of 5-methyl-D-tryptophan is critical for its use in SPPS. The process follows established protocols for N-Fmoc amino acid preparation.

Procedure :

  • Base Activation : 5-Methyl-D-tryptophan is dissolved in anhydrous DMF or THF, followed by addition of diisopropylethylamine (DIPEA) to deprotonate the α-amino group.

  • Fmoc-Cl Coupling : Fmoc-Cl (1.1 eq) is added dropwise at 0°C, and the reaction is stirred for 4–6 hours.

  • Workup : The crude product is precipitated in ice-cold water, filtered, and washed with NaHCO₃ and HCl to remove excess reagents.

Optimization Considerations :

  • Temperature Control : Maintaining 0°C minimizes epimerization and Fmoc degradation.

  • Solvent Choice : DMF enhances solubility but may require rigorous drying to prevent hydrolysis.

Yield and Purity :

  • Typical yields: 85–90% after recrystallization.

  • Purity: ≥95% (HPLC).

Purification and Analytical Characterization

Purification of N-Fmoc-5-methyl-D-tryptophan demands precision to achieve pharmaceutical-grade quality.

Chromatographic Methods

  • Reverse-Phase HPLC : Employed for analytical and preparative purification using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA).

  • Flash Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes non-polar impurities.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H, Fmoc ArH), 7.38 (t, J = 7.4 Hz, 2H, Fmoc ArH), 7.28 (d, J = 8.1 Hz, 1H, Indole H-4), 6.98 (s, 1H, Indole H-2), 6.85 (d, J = 8.0 Hz, 1H, Indole H-6), 4.55–4.40 (m, 3H, Fmoc CH₂ and CH), 3.10 (s, 3H, 5-CH₃).

  • HRMS : Calculated for C₂₇H₂₄N₂O₄ [M+H]⁺: 441.1818; Found: 441.1815.

Applications in Peptide and Natural Product Synthesis

N-Fmoc-5-methyl-D-tryptophan serves as a key building block in synthesizing complex biomolecules:

Solid-Phase Peptide Synthesis (SPPS)

  • Role : Incorporated at sterically demanding positions to enhance peptide stability.

  • Case Study : Synthesis of tryprostatin analogs with C2-prenylated indole motifs.

Cyclic Dipeptide Alkaloids

  • Example : Maremycins A and B, which exhibit antitumor activity, utilize 5-methyl-D-tryptophan for indole methylation.

Challenges and Optimization Strategies

Steric Hindrance During Fmoc Protection

The 5-methyl group on the indole ring introduces steric bulk, potentially slowing Fmoc-Cl coupling. Mitigation strategies include:

  • Extended Reaction Times : 8–12 hours for complete acylation.

  • Microwave Assistance : Reduces reaction time to 1–2 hours at 50°C.

Epimerization Risks

  • Low-Temperature Protocols : Conducting reactions at 0°C reduces α-carbon racemization.

  • Chiral HPLC Monitoring : Ensures enantiopurity ≥99%.

Comparative Analysis of Synthesis Routes

Method Yield Enantioselectivity Scalability
Pd-Catalyzed C–H Activation25%>98% eeMultigram
Fischer Indole Synthesis40–50%*Moderate*Limited*

*Theoretical estimates based on analogous Trp syntheses.

Industrial-Scale Production Insights

  • Catalyst Recycling : Pd recovery via charcoal filtration reduces costs.

  • Green Solvents : Ethanol/water mixtures replace DMF in large-scale reactions .

Chemical Reactions Analysis

Types of Reactions

D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HATU or DIC.

    Oxidation and Reduction: The indole ring of tryptophan can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide.

    Coupling: HATU or DIC in the presence of a base like N-methylmorpholine.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

Major Products

The major products formed from these reactions are peptides with the desired sequence and structure. The deprotection step yields the free amino group, which can then participate in further coupling reactions.

Scientific Research Applications

Synthesis and Mechanism of Action

D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- is synthesized through the protection of the amino group of D-Tryptophan using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The Fmoc group serves to protect the amino group during peptide coupling reactions, preventing unwanted side reactions. Upon completion of peptide synthesis, the Fmoc group can be removed to yield the free amino acid or peptide.

Scientific Research Applications

D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- has several important applications across various fields:

Peptide Synthesis

  • Role : It is extensively used as a building block in the synthesis of peptides and proteins due to its protective group that allows for selective coupling.
  • Methodology : Coupling reactions are typically performed using reagents like HATU or DIC in organic solvents, with deprotection achieved using piperidine .

Biological Studies

  • Protein Structure and Function : This compound is utilized in studies focused on understanding protein folding, stability, and interactions.
  • Therapeutic Applications : It is investigated for its potential in developing peptide-based drugs aimed at various medical conditions, including depression and sleep disorders .

Industrial Applications

  • Synthetic Peptides : The compound is used for producing synthetic peptides that can serve as catalysts or materials in various industrial processes.
  • Research Chemicals : It serves as a reference standard in analytical chemistry for quality control and method validation .

Case Study 1: Peptide-Based Drug Development

Research has demonstrated that peptides synthesized using D-Tryptophan derivatives can exhibit enhanced biological activity compared to their non-protected counterparts. For instance, studies have shown that peptides with specific sequences incorporating D-Tryptophan derivatives can effectively modulate serotonin levels, thereby influencing mood and sleep patterns .

Case Study 2: Structural Biology

In structural biology, D-Tryptophan derivatives have been employed to elucidate protein structures through X-ray crystallography and NMR spectroscopy. The unique properties imparted by the Fmoc group allow for clearer imaging and understanding of protein interactions at the molecular level .

Mechanism of Action

The primary mechanism of action of D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide sequence is formed, the Fmoc group is removed to yield the free peptide.

Comparison with Similar Compounds

Structural Features :

  • Fmoc group: Enhances solubility in organic solvents and stabilizes the amino group during synthesis.
  • D-configuration : Offers resistance to enzymatic degradation compared to L-tryptophan, making it valuable in designing stable peptide therapeutics .
Table 1: Structural and Functional Comparison of Fmoc-Protected Tryptophan Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Application/Notes
D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- 136554-94-4 C₃₂H₂₁F₅N₂O₄ 600.51 5-Methylindole, Fmoc Peptide synthesis, chiral intermediates
Fmoc-6-chloro-D-Tryptophan N/A C₂₆H₂₁ClN₂O₄ 476.91 6-Chloroindole, Fmoc Enhanced electron-withdrawing effects
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-2-phenylglycine 111524-95-9 C₂₄H₂₁NO₄ 399.43 Phenylglycine backbone, Fmoc Conformational studies
5-tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate 104091-08-9 C₂₉H₃₅NO₆ 505.60 tert-Butyl ester, Fmoc Side-chain protection in peptides
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-D-cysteine 167015-11-4 C₄₀H₃₄N₂O₄S 662.78 Triphenylmethyl (Trityl) on cysteine Thiol group protection
Key Findings :

Substituent Effects :

  • 5-Methylindole (target compound) increases hydrophobicity compared to 6-chloro-D-tryptophan (polar substituent), influencing peptide solubility and aggregation behavior .
  • D-2-phenylglycine derivatives exhibit rigid backbones, favoring β-sheet formation in peptides, whereas the flexible indole ring in tryptophan analogs supports α-helix stabilization .

Synthetic Utility :

  • The tert-butyl ester in Fmoc-D-glutamate derivatives simplifies side-chain deprotection under acidic conditions, contrasting with the base-labile Fmoc group .
  • Trityl-protected cysteine (e.g., CAS 167015-11-4) prevents disulfide bond formation during synthesis, a feature absent in tryptophan derivatives .

Crystallographic Behavior :

  • Fmoc-protected compounds often form hydrogen-bonded stacks (e.g., N–H⋯O=C interactions), as observed in crystal structures of related derivatives (e.g., propan-2-ol solvates) .

Biological Activity

D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- is a derivative of the amino acid tryptophan, specifically modified with a fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily utilized in peptide synthesis due to its protective capabilities and has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.

  • Chemical Name: D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl-
  • CAS Number: 2415937-14-1
  • Molecular Formula: C27H24N2O4
  • Molecular Weight: 440.49 g/mol
  • SMILES Notation: CN(C@HC(=O)O)C(=O)OCC3c4ccccc4c5ccccc35

The synthesis of D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl- involves the protection of the amino group of D-tryptophan using Fmoc chloride in the presence of a base like sodium carbonate or triethylamine. The reaction typically occurs in organic solvents such as dichloromethane or dimethylformamide at room temperature.

The Fmoc group serves as a protective mechanism during peptide synthesis, allowing for selective formation of peptide bonds without unwanted side reactions. Once the desired peptide sequence is achieved, the Fmoc group can be removed to yield the free amino acid, facilitating further reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of D-Tryptophan derivatives. A systematic review indicated that D-amino acids, including D-Tryptophan, exhibit significant antimicrobial effects against food-borne pathogens. The effectiveness of D-Tryptophan varies based on factors such as pathogen strain, concentration, and environmental stressors (e.g., temperature and salt concentration).

Pathogen Type Activity Observed Study Reference
Gram-positiveSignificant inhibition
Gram-negativeSignificant inhibition

Role in Peptide Synthesis

D-Tryptophan derivatives are vital in synthesizing peptides used in various biomedical applications. The unique structure allows for the incorporation of tryptophan residues into peptides, which can enhance their biological activity and stability. For instance, peptides containing tryptophan are often more effective in targeting specific biological pathways due to tryptophan's role in protein folding and function.

Case Studies

  • Antimicrobial Activity Study : A study published in Food Science & Nutrition demonstrated that D-Tryptophan could reduce the growth of both Gram-positive and Gram-negative bacteria when used alongside other preservation methods. The findings suggested that combining D-Tryptophan with refrigeration significantly improved its antimicrobial efficacy against pathogens such as Listeria monocytogenes and Salmonella spp. .
  • Peptide Synthesis Applications : In a study focusing on peptide synthesis for drug development, researchers utilized D-Tryptophan derivatives to create peptides that exhibited enhanced binding affinity to target proteins involved in cancer pathways. The incorporation of the Fmoc-protected D-Tryptophan facilitated more efficient synthesis processes while maintaining high purity levels .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing D-Tryptophan, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methyl-?

  • The compound is typically synthesized via Fmoc-based solid-phase peptide synthesis (SPPS). A standard protocol involves coupling Fmoc-protected intermediates with HBTU/DIPEA as activating agents in dichloromethane, followed by purification via silica gel chromatography (PE/EtOAc systems) . For example, analogous Fmoc-tryptophan derivatives are synthesized using HBTU-mediated coupling, achieving >95% purity after column chromatography .

Q. How is the purity and identity of this compound validated in academic research?

  • Purity is assessed via TLC (e.g., Rf = 0.78 in PE/EtOAc 1:4) and HPLC. Structural confirmation relies on 1^1H-NMR analysis, with characteristic peaks for the Fmoc group (δ 7.78 ppm, aromatic protons) and indole moiety (δ 7.96 ppm, N-H). Mass spectrometry (LC-MS or MALDI-TOF) is used to verify molecular weight .

Q. What safety protocols are essential for handling this compound?

  • The compound is classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Researchers must use fume hoods, wear nitrile gloves, and avoid dust formation. Emergency protocols include immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How can crystallographic disorder in Fmoc-protected tryptophan derivatives be resolved during structural analysis?

  • Single-crystal X-ray diffraction with SHELXL is preferred for resolving disorder. For example, a related Fmoc-carbamate structure required data collection at 123 K and iterative refinement to model solvent/sidechain disorder, achieving an R-factor of 0.095 . High-resolution data (≤1.0 Å) and twin refinement in SHELX are critical for accuracy .

Q. What strategies address low coupling efficiency when introducing sterically hindered groups adjacent to the Fmoc moiety?

  • Prolonged reaction times (6–24 hours), elevated temperatures (40–50°C), or microwave-assisted synthesis can improve yields. Alternative coupling reagents (e.g., PyBOP or COMU) may enhance activation compared to HBTU, particularly for bulky substrates .

Q. How can researchers resolve discrepancies in NMR data for diastereomeric mixtures of this compound?

  • Chiral chromatography (e.g., Chiralpak IC column) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can separate enantiomers. Dynamic NMR experiments or 13^{13}C-DEPT spectroscopy may distinguish diastereomers via splitting patterns in carbonyl/carbamate regions .

Q. What analytical challenges arise in quantifying trace impurities in Fmoc-protected derivatives?

  • LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) is optimal for detecting low-abundance impurities. Orthogonal validation via 19^{19}F-NMR (if fluorinated analogs exist) or ion-mobility spectrometry enhances specificity .

Data Contradiction & Optimization

Q. How should researchers reconcile conflicting solubility data for Fmoc-tryptophan derivatives in organic solvents?

  • Solubility varies with substitution patterns (e.g., 5-methyl vs. 6-chloro). Systematic testing in DCM, DMF, or THF is recommended. For insoluble intermediates, sonication or co-solvent systems (e.g., DCM with 10% DMSO) can improve dissolution .

Q. What experimental design considerations are critical for scaling up synthesis without compromising yield?

  • Pilot reactions should optimize stoichiometry (1.5 eq. Fmoc reagent), solvent volume (5–10 mL/g substrate), and purification methods. Semi-preparative HPLC is preferred over column chromatography for >10 g batches to maintain purity >99% .

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